molecular formula C19H20N4O4S B11138996 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide

2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B11138996
M. Wt: 400.5 g/mol
InChI Key: JRTJLISOOJJANI-UHFFFAOYSA-N
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Description

2-{[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide is a synthetic acetamide derivative characterized by a quinazoline core substituted with hydroxy, dimethoxy, and methylsulfanyl groups, linked to a pyridin-3-ylmethyl moiety. The quinazoline scaffold is known for its pharmacological relevance, including kinase inhibition and antimicrobial activity .

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C19H20N4O4S/c1-26-15-6-13-14(7-16(15)27-2)22-17(23-19(13)25)10-28-11-18(24)21-9-12-4-3-5-20-8-12/h3-8H,9-11H2,1-2H3,(H,21,24)(H,22,23,25)

InChI Key

JRTJLISOOJJANI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NCC3=CN=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline core The quinazoline derivative can be synthesized through the condensation of appropriate anilines with formamide or formic acid derivatives under acidic conditions

The final step involves the coupling of the quinazoline derivative with the pyridine moiety. This is typically done using nucleophilic substitution reactions, where the quinazoline derivative reacts with a pyridine-containing acetamide under basic conditions. Common reagents for this step include alkali metal hydroxides or alkoxides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. Catalysts and automated systems may be employed to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The pyridine moiety can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkali metal hydroxides, alkoxides, halogenating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its analgesic and anti-inflammatory properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to bind to certain enzymes, inhibiting their activity, while the pyridine moiety can enhance binding affinity and specificity. This dual interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Quinazoline Cores

Compound 9b (from ):

  • Structure: Contains a 4-amino-6,7-dimethoxyquinazolin-2-yl group linked to a triazole-piperazine-acetamide chain.
  • Key Difference: The amino group at the 4-position (vs. hydroxy in the target compound) reduces hydrogen-bonding donor capacity but may improve lipophilicity. This modification is critical for proteolysis-targeting chimera (PROTAC) applications, enabling α1A-adrenergic receptor inhibition .

Target Compound :

Pyridinylmethyl/Quinolinyl Acetamide Derivatives

Compounds from :

  • Example: (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide.
  • Structural Features: Indolinone core with pyridinyl or quinolinyl acetamide termini.
  • Activity: Reported with numerical values (e.g., 5.797), likely representing bioactivity scores or IC₅₀ values (exact metrics unspecified). These compounds emphasize the role of indolinone moieties in modulating activity, contrasting with the quinazoline core of the target compound .

Compounds 38 and 39 () :

  • Structures: 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(fluorobenzyl)acetamides.
  • Activity: MIC values indicate antibacterial potency against Escherichia coli. The fluorobenzyl groups enhance lipophilicity and membrane permeability compared to the pyridin-3-ylmethyl group in the target compound .
Thioacetamide-Triazole/Oxadiazole Derivatives

Compounds 8t–8w () :

  • Structures: Feature 1,3,4-oxadiazole or indolylmethyl groups linked to sulfanyl-acetamide chains.
  • Bioactivity: Demonstrated LOX inhibition (anti-inflammatory) and α-glucosidase/BChE inhibition. The oxadiazole ring enhances metabolic stability compared to the quinazoline core, but the target compound’s hydroxy/dimethoxy groups may offer superior solubility .

Compound from :

  • Structure: Thienopyrimidine-sulfanyl-acetamide with a 5-methyl-1,3,4-thiadiazol-2-yl group.
  • Key Feature: The thiadiazole and thienopyrimidine moieties contribute to π-π stacking interactions, a property absent in the target compound’s pyridinylmethyl group .
Anti-Exudative and Enzyme-Targeting Analogues

Anti-Exudative Acetamides () :

  • Structures: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides.
  • Activity: Compared to diclofenac sodium, these compounds exhibit anti-inflammatory effects via triazole-furan interactions. The target compound’s quinazoline core may offer alternative mechanisms .

Crystal Structures () :

  • Example: N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide.
  • Structural Insight: The diaminopyrimidine group forms hydrogen bonds in the crystal lattice, suggesting that the target compound’s hydroxy/dimethoxy groups could similarly stabilize molecular packing .

Biological Activity

The compound 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O4SC_{19}H_{20}N_{4}O_{4}S with a molar mass of 396.45 g/mol. The structure features a quinazoline core with hydroxy and methoxy substituents, a sulfur atom linking to a pyridine moiety, and an acetamide group. This unique combination suggests diverse interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has shown promising results in various assays:

  • Inhibition of Cancer Cell Proliferation :
    • In vitro studies demonstrated that the compound exhibits significant antiproliferative effects against several cancer cell lines, including A549 (lung), MCF-7 (breast), and HT-29 (colon) cells.
    • The IC50 values for these cell lines were reported as follows:
      • A549: 1160 nM
      • MCF-7: 1120 nM
      • HT-29: 1500 nM .
  • Mechanism of Action :
    • The compound acts as a Histone Deacetylase (HDAC) inhibitor , which is critical in regulating gene expression related to cancer progression. It showed selectivity for HDAC6 over other isoforms (HDAC4 and HDAC8) with IC50 values of 150 nM, 2300 nM, and 1400 nM respectively .

Comparative Activity with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique efficacy of this quinazoline derivative:

Compound NameStructural FeaturesBiological Activity
4-(4-methylpyridin-3-yl)-6,7-dimethoxyquinazolineSimilar quinazoline core; different pyridine substitutionAnticancer activity
2-aminoquinazolineBasic quinazoline structure; lacks methoxy and sulfur substituentsKnown kinase inhibitors
4-hydroxyquinazolineHydroxy group present; lacks additional substitutionsAntimicrobial properties

This table illustrates that while other compounds share structural similarities, the specific substitutions in 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide enhance its biological activity.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on HDAC Inhibition :
    • In one study, compounds similar to this derivative were evaluated for their ability to inhibit HDAC6. The results indicated that modifications at specific positions significantly influenced potency and selectivity .
  • Antiproliferative Activity :
    • A study conducted by El-Adl et al. reported that derivatives of quinazoline exhibited varying degrees of cytotoxicity against cancer cell lines. The tested compound showed higher efficacy than standard chemotherapy agents like doxorubicin in certain assays .

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